

In-Depth Technical Guide to the Material Safety of Ferric Phosphate Tetrahydrate

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Compound of Interest		
Compound Name:	Iron(3+) phosphate tetrahydrate	
Cat. No.:	B1257565	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Ferric Phosphate Tetrahydrate (FePO₄·4H₂O). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Section 1: Chemical and Physical Properties

Ferric phosphate tetrahydrate is an inorganic compound with the following key properties:

Property	Value
Chemical Formula	FePO ₄ ·4H ₂ O
Molecular Weight	222.88 g/mol
CAS Number	31096-47-6
Appearance	Tan, light yellow, or yellowish-white powder
рН	3.3 - 3.4
Melting Point	> 450 °C (> 842 °F)
Solubility	Insoluble in water
Decomposition Temperature	Information not available



Section 2: Toxicological Data

The toxicological profile of ferric phosphate tetrahydrate has been evaluated through various studies. A summary of the key quantitative data is presented below.

Endpoint	Species	Route	Value	Classification
Acute Oral Toxicity	Rat	Oral	LD50 > 2,000 mg/kg	Low toxicity
Rat	Oral	LD50 > 5,000 mg/kg[1]	Low toxicity	
Acute Inhalation Toxicity	Rat	Inhalation	LC50 > 5.05 mg/L (4 hours)	Low toxicity
Skin Corrosion/Irritatio n	Rabbit	Dermal	Non-irritating	Not classified as a skin irritant
Eye Irritation	Rabbit	Ocular	Category III / Minimally irritating	May cause slight irritation

Genotoxicity, Carcinogenicity, and Reproductive Toxicity:

- Genotoxicity: Ferric phosphate was found to be inactive in mutagenicity tests using Saccharomyces cerevisiae and Salmonella typhimurium.[2] In a mouse lymphoma assay, an increase in mutant frequency was observed only with S9 metabolic activation.[2]
- Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[3][4]
- Reproductive Toxicity: No adverse effects on reproduction or development have been documented.[5]

Section 3: Experimental Protocols



The toxicological data presented above are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The general methodologies for these key experiments are outlined below.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

- Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[6]
- Procedure:
 - Healthy, young adult rodents are fasted prior to dosing.
 - The test substance is administered in a single dose.
 - Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a period of 14 days.
 - A necropsy of all animals is performed at the end of the observation period.
- Data Analysis: The LD50 (the statistically derived single dose that can be expected to cause death in 50% of the animals) is calculated.[6]



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Workflow for Acute Oral Toxicity Testing (OECD 401).

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.



- Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit).[7]
- Procedure:
 - A small area of the animal's fur is clipped.
 - 0.5 g of the solid test substance is applied to the skin and covered with a gauze patch for a 4-hour exposure period.
 - After 4 hours, the patch and any residual test substance are removed.
 - The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8]
- Data Analysis: The dermal reactions are scored, and the substance is classified based on the severity and reversibility of the observed lesions.[8]



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Workflow for Acute Dermal Irritation/Corrosion Testing (OECD 404).

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.

- Principle: The test substance is applied in a single dose into the conjunctival sac of one eye
 of an experimental animal (typically an albino rabbit), with the other eye serving as a control.
 [9][10]
- Procedure:
 - A single dose of the substance is instilled into the eye.[10]



- The eyes are examined at 1, 24, 48, and 72 hours after application.[9]
- The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[10]
- Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation potential.[10]



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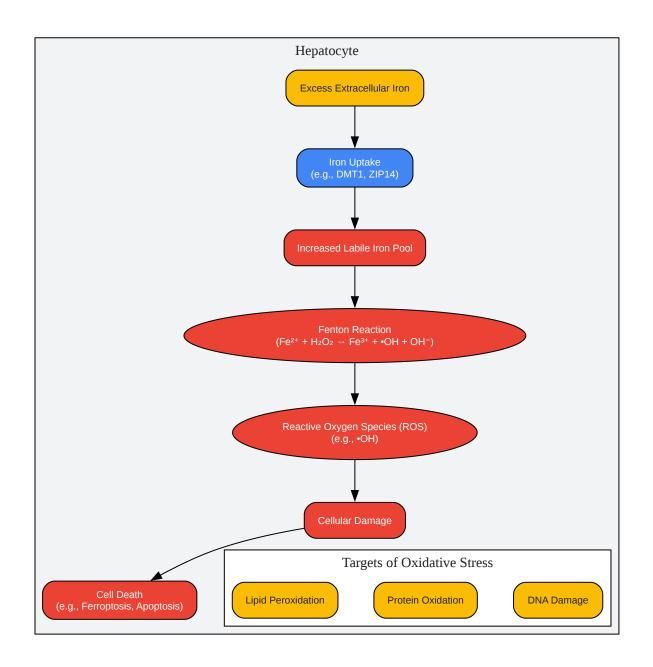
Workflow for Acute Eye Irritation/Corrosion Testing (OECD 405).

Section 4: Mechanism of Toxicity - Iron Overload

While ferric phosphate has low acute toxicity, excessive exposure to iron-containing compounds can lead to cellular toxicity through iron overload. The primary mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[8]

Under normal physiological conditions, intracellular iron levels are tightly regulated. Iron is transported into cells and either utilized for metabolic processes or safely stored within the protein ferritin.[11] However, in a state of iron overload, the cell's storage capacity can be overwhelmed, leading to an increase in the "labile iron pool." This free iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals.[9] These radicals can then cause damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cell death.[9][12]





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Signaling pathway of cellular toxicity due to iron overload.



Section 5: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on the available data, the GHS classification for ferric phosphate tetrahydrate can be summarized as follows:

Hazard Class	GHS Category	Hazard Statement(s)
Acute Toxicity (Oral)	Not Classified	-
Acute Toxicity (Dermal)	Not Classified	-
Acute Toxicity (Inhalation)	Not Classified	-
Skin Corrosion/Irritation	Not Classified	-
Serious Eye Damage/Eye Irritation	Category 2B (or not classified)	H320: Causes eye irritation (or no statement)
Respiratory or Skin Sensitization	Not Classified	-
Germ Cell Mutagenicity	Not Classified	-
Carcinogenicity	Not Classified	-
Reproductive Toxicity	Not Classified	-
Specific Target Organ Toxicity (Single Exposure)	Not Classified	-
Specific Target Organ Toxicity (Repeated Exposure)	Not Classified	-
Aspiration Hazard	Not Classified	-

Note: The classification for eye irritation may vary between suppliers, with some not classifying it as an irritant and others assigning a mild irritant category.

Section 6: Handling, Storage, and First Aid



Handling:

- Avoid contact with skin and eyes.
- Avoid formation of dust and aerosols.
- Provide adequate ventilation.
- Wear suitable protective clothing, including gloves and safety goggles.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:

- Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
- Skin Contact: Wash off with soap and plenty of water.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Ingestion: Rinse mouth with water. Do not induce vomiting.

Section 7: Conclusion

Ferric phosphate tetrahydrate is a compound with low acute toxicity. The primary health concern, as with other iron salts, is the potential for iron overload with excessive exposure, which can lead to cellular damage via oxidative stress. Standard laboratory safety precautions, including the use of personal protective equipment and adequate ventilation, are sufficient for safe handling. The information provided in this guide, including the summarized quantitative data and experimental methodologies, should serve as a valuable resource for researchers and professionals working with this compound.



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